molecular formula C21H15Cl2N3O B11672686 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

Cat. No.: B11672686
M. Wt: 396.3 g/mol
InChI Key: FPOGLFKRQRBBFN-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE typically involves the reaction of o-phenylenediamine with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to microtubules, inhibiting their polymerization and disrupting cellular processes . This action makes it a potential candidate for anticancer therapies, as it can interfere with cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2,3-DICHLOROBENZAMIDE stands out due to its unique combination of benzimidazole and dichlorobenzamide moieties. This structure imparts specific chemical and biological properties that make it suitable for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H15Cl2N3O

Molecular Weight

396.3 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

InChI

InChI=1S/C21H15Cl2N3O/c1-12-9-10-13(20-24-16-7-2-3-8-17(16)25-20)11-18(12)26-21(27)14-5-4-6-15(22)19(14)23/h2-11H,1H3,(H,24,25)(H,26,27)

InChI Key

FPOGLFKRQRBBFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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